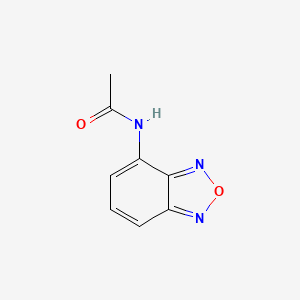

N-(2,1,3-Benzoxadiazol-4-yl)acetamide

Description

Historical Trajectories and Evolution of Benzoxadiazole Chemistry in Academic Research

The journey of benzoxadiazole chemistry is part of the larger history of heterocyclic compounds. While the related benzofuran (B130515) ring was first synthesized by Perkin in 1870, the specific exploration of benzoxadiazoles and their unique properties gained momentum much later. nih.gov A significant milestone in this field was the introduction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) in 1968 by Ghosh and Whitehouse. nih.govnih.gov NBD-Cl was developed as a fluorogenic reagent for labeling and detecting amino acids and other primary and secondary amines. nih.govthermofisher.combiotium.com This discovery was a turning point, as it showcased the potential of the benzoxadiazole core, particularly the nitro-substituted variant (NBD), as a highly environment-sensitive fluorophore. biotium.com Early research predominantly focused on the application of NBD derivatives as labeling agents in biochemistry and for chromatographic analysis. biotium.com Over the decades, the research has evolved from simple derivatization reagents to the design of complex molecular probes, sensors, and functional materials, driven by a deeper understanding of their structure-property relationships. frontiersin.orgacs.org

| Year | Milestone | Significance |

| 1870 | First synthesis of the related benzofuran ring by Perkin. nih.gov | Laid the foundational chemistry for fused heterocyclic ring systems. |

| 1968 | Introduction of NBD-Cl as a fluorogenic reagent. nih.govnih.gov | Opened the door for using benzoxadiazoles as fluorescent labels for amines in biochemistry. |

| Late 20th Century | Extensive use of NBD derivatives for chromatography and protein analysis. thermofisher.combiotium.com | Established NBD as a standard tool in analytical and biological chemistry. |

| Early 21st Century | Development of NBD-based fluorescent probes for specific analytes (e.g., thiols, H₂S, metal ions). nih.govsigmaaldrich.com | Shifted focus towards designing "smart" probes for dynamic biological imaging. |

| Contemporary | Application in materials science (OLEDs, solar cells) and medicinal chemistry (anticancer agents). frontiersin.orgnih.govnih.gov | Diversified the application of benzoxadiazoles beyond bio-imaging into advanced materials and therapeutics. |

Structural Significance of N-(2,1,3-Benzoxadiazol-4-yl)acetamide as a Foundational Scaffold

The structure of this compound is key to its utility as a foundational scaffold. The molecule can be deconstructed into two primary components: the 2,1,3-benzoxadiazole core and the N-acetamide substituent at the 4-position.

The 2,1,3-Benzoxadiazole Core: This heterocyclic system is inherently electron-deficient and possesses unique photophysical properties. frontiersin.org When combined with an electron-donating group, it can form an intramolecular charge transfer (ICT) system, which is the origin of its strong and environmentally sensitive fluorescence. frontiersin.orgnih.gov The fluorescence of NBD derivatives, for instance, is often weak in aqueous environments but becomes intense in hydrophobic media, making them excellent probes for studying membranes and protein binding sites. biotium.com

The N-acetamide Group: This group acts as a moderate electron-donating group, influencing the electronic properties of the benzoxadiazole ring. More importantly, the amide linkage provides a versatile handle for synthetic modification. The amine can be derived from a precursor like 4-amino-2,1,3-benzoxadiazole, and the acetyl group can be replaced with a wide array of other functionalities. This allows chemists to systematically tune the molecule's properties or attach it to other molecules of interest, such as receptor ligands or biomolecules. nih.govfigshare.com

This combination of a fluorescent, electronically active core with a synthetically versatile substituent makes this compound and its precursors ideal scaffolds. They serve as the starting point for creating more complex molecules tailored for specific applications, from fluorescent probes that light up cellular components to potential therapeutic agents. nih.govnih.govfigshare.com

| Structural Feature | Significance |

| 2,1,3-Benzoxadiazole Ring | Provides the core heterocyclic structure; acts as an electron acceptor. frontiersin.org |

| Fused Benzene (B151609) Ring | Creates a conjugated π-system, contributing to aromaticity and stability. globalresearchonline.net |

| Intramolecular Charge Transfer (ICT) Capability | The combination of the electron-accepting benzoxadiazole and an electron-donating substituent leads to environmentally sensitive fluorescence. nih.govresearchgate.net |

| N-acetamide Substituent | Functions as an electron-donating group and, crucially, provides a site for further chemical modification and conjugation. nih.gov |

Contemporary Research Landscape and Emerging Themes in Benzoxadiazole Derivatives

The versatility of the benzoxadiazole scaffold has led to a burgeoning landscape of contemporary research. The unique properties of these derivatives are being harnessed in increasingly sophisticated applications in biology, medicine, and materials science.

One of the most prominent themes is the development of advanced fluorescent probes and sensors . Researchers have moved beyond simple labeling to create probes that respond to specific biological analytes and events. For example, derivatives are designed to detect reactive sulfur species like hydrogen sulfide (B99878) (H₂S), biothiols, and metal ions such as zinc. nih.govsigmaaldrich.comrsc.org These probes often work by having their fluorescence "turned on" or shifted in wavelength upon reaction with the target analyte, enabling real-time imaging in living cells. nih.gov

In medicinal chemistry , benzoxadiazole derivatives are being explored as potential therapeutics. The 7-nitro-2,1,3-benzoxadiazole (NBD) moiety, in particular, has been incorporated into molecules designed as anticancer agents. nih.gov Some of these compounds function as inhibitors of enzymes like glutathione (B108866) S-transferases (GSTs) or have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govnih.gov For instance, the compound NBDHEX has been identified as a suicide inhibitor for GSTs, and other derivatives have been investigated as inhibitors of VEGFR-2, a key protein in tumor growth. nih.govnih.gov

In materials science , the strong fluorescence, high quantum yields, and stability of benzoxadiazole derivatives make them attractive for use in optoelectronic devices. ontosight.aifrontiersin.org They are being investigated for applications in organic light-emitting diodes (OLEDs), sensors, and solar cells. ontosight.aifrontiersin.org The ability to tune their emission color and electronic properties through synthetic modification is a significant advantage in this field. frontiersin.org

| Research Area | Application of Benzoxadiazole Derivatives | Example/Finding |

| Biological Imaging | Development of "turn-on" fluorescent probes for specific analytes. | Probes for detecting hydrogen sulfide (H₂S) and other biothiols in living cells. nih.govrsc.org |

| Medicinal Chemistry | Design of novel anticancer agents. | NBD derivatives acting as suicide inhibitors for glutathione S-transferases (GSTs) and inhibitors of VEGFR-2. nih.govnih.gov |

| Materials Science | Use as fluorophores in optoelectronic devices. | Incorporation into organic light-emitting diodes (OLEDs) and solar cells due to their high fluorescence quantum yields and stability. ontosight.aifrontiersin.org |

| Diagnostics | Fluorescent labels for biomolecules. | NBD-labeled lipids (e.g., NBD-PE) are used to study membrane fusion via fluorescence resonance energy transfer (FRET). biotium.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,1,3-benzoxadiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHRQXVBTBBRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=NON=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,1,3 Benzoxadiazol 4 Yl Acetamide and Its Analogues

Established Reaction Pathways for 2,1,3-Benzoxadiazole Ring Formation

The foundational step in synthesizing N-(2,1,3-Benzoxadiazol-4-yl)acetamide is the construction of the 2,1,3-benzoxadiazole (also known as benzofurazan) heterocyclic system. A widely adopted and effective method begins with the cyclization of 2-nitroaniline (B44862). nih.gov

This process typically involves two key stages:

N-Oxide Formation: 2-nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite (B82951), in a basic medium. The reaction is often facilitated by a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide (TBAB), to yield 2,1,3-benzoxadiazole-1-oxide. nih.gov

Reduction to Benzoxadiazole: The intermediate N-oxide is subsequently reduced to form the final 2,1,3-benzoxadiazole ring. A common reducing agent for this transformation is triphenylphosphine (B44618) (PPh₃) in a solvent like toluene (B28343) or xylene, which is heated under reflux to drive the reaction to completion. nih.gov This deoxygenation step is crucial for obtaining the stable benzoxadiazole core.

This synthetic route provides a reliable and high-yielding pathway to the parent heterocycle, which serves as the primary building block for further functionalization. nih.gov

Targeted Synthesis of this compound through Acetylation Reactions

The direct synthesis of the title compound, this compound, is achieved through the acetylation of its corresponding amine precursor, 4-amino-2,1,3-benzoxadiazole. This precursor is typically prepared by first introducing a nitro group onto the benzoxadiazole ring, followed by its reduction.

The synthetic sequence is as follows:

Nitration of 2,1,3-Benzoxadiazole: The parent benzoxadiazole is subjected to nitration using a sulfonitric mixture (a combination of concentrated sulfuric and nitric acids). This electrophilic aromatic substitution reaction introduces a nitro group, primarily at the 4-position, yielding 4-nitro-2,1,3-benzoxadiazole (B59055). This method is analogous to the nitration of the related 2,1,3-benzothiadiazole (B189464) heterocycle. mdpi.com

Reduction of the Nitro Group: The 4-nitro-2,1,3-benzoxadiazole is then reduced to form 4-amino-2,1,3-benzoxadiazole. Various reducing agents can be employed for this transformation, such as iron sulfate (B86663) (FeSO₄·7H₂O) with ammonium (B1175870) chloride and zinc dust. mdpi.com

Acetylation of 4-amino-2,1,3-benzoxadiazole: The final step is the N-acetylation of the amino group. This is a standard amidation reaction that can be carried out efficiently using common acetylating agents like acetic anhydride (B1165640) or acetyl chloride. ijcrt.orggoogle.comtandfonline.com The reaction is often performed in a suitable solvent and may be facilitated by a base to neutralize the acidic byproduct. tandfonline.com This transformation is generally high-yielding and chemoselective for the amino group. tandfonline.com

This targeted approach provides a clear and established route to this compound.

Design and Synthesis of Substituted this compound Derivatives

The modular nature of the synthesis allows for extensive derivatization at both the benzoxadiazole core and the acetamide (B32628) side chain, enabling the creation of a library of analogues.

Strategic Functionalization of the Benzoxadiazole Core

Modification of the benzene (B151609) portion of the benzoxadiazole ring is a key strategy for tuning the compound's properties. Several methods are employed for this purpose:

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the fused oxadiazole ring, electrophilic substitution reactions like bromination and nitration are directed to the 4- and 7-positions of the benzoxadiazole core. nih.govmdpi.com For example, direct bromination using bromine (Br₂) with an iron catalyst can produce 4,7-dibromo-2,1,3-benzoxadiazole. nih.govfrontiersin.org

Palladium-Catalyzed Cross-Coupling: Halogenated benzoxadiazoles are valuable intermediates for creating more complex derivatives. For instance, 4,7-dibromo-2,1,3-benzoxadiazole can undergo Sonogashira cross-coupling reactions with terminal alkynes in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst to attach π-conjugated systems. nih.gov

C-H Functionalization: Modern synthetic methods allow for direct functionalization of C-H bonds. While extensively studied on the analogous 2,1,3-benzothiadiazole (BTD), these principles are applicable to benzoxadiazoles. Regioselective iridium-catalyzed C-H borylation can grant access to versatile borylated building blocks at positions that are difficult to functionalize via classical methods, such as the C5 position. nih.gov These borylated intermediates can then be converted into a wide range of other functional groups.

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Typical Product |

|---|---|---|---|

| Bromination | Br₂ / Fe powder | 4 and 7 | 4,7-Dibromo-2,1,3-benzoxadiazole |

| Nitration | H₂SO₄ / HNO₃ | 4 (and 7) | 4-Nitro-2,1,3-benzoxadiazole |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | 4 and 7 (from dibromo-precursor) | 4,7-Di(alkynyl)-2,1,3-benzoxadiazole |

| C-H Borylation (by analogy) | B₂(pin)₂, [Ir(OMe)COD]₂ | 5 (or 4,6) | 5-Boryl-2,1,3-benzoxadiazole |

Modifications and Chain Elongation at the Acetamide Moiety

The acetamide side chain of this compound can be readily modified to generate a variety of N-acyl derivatives. This is achieved by reacting the precursor, 4-amino-2,1,3-benzoxadiazole, with different acylating agents.

Using Acid Chlorides or Anhydrides: Instead of acetyl chloride or acetic anhydride, other acylating agents can be used. For example, reacting the amine with propionyl chloride would yield N-(2,1,3-benzoxadiazol-4-yl)propanamide, effectively elongating the alkyl chain. Similarly, using benzoyl chloride would introduce an aromatic group, forming N-(2,1,3-benzoxadiazol-4-yl)benzamide.

Carboxylic Acid Coupling: A more versatile approach involves the direct coupling of 4-amino-2,1,3-benzoxadiazole with a wide range of carboxylic acids. This reaction requires the use of a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond. escholarship.org This method allows for the incorporation of complex and functionally diverse side chains.

Regioselective Synthesis and Isomer Control

Controlling the position of substituents on the benzoxadiazole ring is critical for establishing structure-property relationships. Regioselectivity can be achieved through several strategies.

Inherent Reactivity: As noted, the electronic nature of the benzoxadiazole ring inherently directs incoming electrophiles to the 4- and 7-positions. libretexts.orgrsc.orgyoutube.com This provides a straightforward route to 4-substituted and 4,7-disubstituted isomers.

Synthesis from Pre-functionalized Precursors: The most robust method for achieving specific substitution patterns is to begin the synthesis with an already substituted benzene derivative. For example, starting with a 4-substituted-2-nitroaniline will, after cyclization and subsequent reactions on the amino group, lead to a 5-substituted-N-(2,1,3-benzoxadiazol-4-yl)acetamide. The final substitution pattern is dictated by the initial choice of starting material.

Catalyst-Controlled Functionalization: Advanced catalytic methods can override the inherent reactivity of the ring. For example, directed C-H functionalization can target positions adjacent to an existing directing group. Furthermore, in systems with multiple reactive sites, the choice of catalyst and ligands can determine the outcome. In the Sonogashira coupling of di-iodinated heterocycles, for instance, the regioselectivity can be switched between different positions by changing the phosphine (B1218219) ligand on the palladium catalyst. rsc.org

Catalyst Systems and Reaction Condition Optimization in Benzoxadiazole Synthesis

The efficiency and selectivity of the synthetic steps leading to this compound and its derivatives are highly dependent on the choice of catalysts and the optimization of reaction conditions.

Catalyst Systems: A variety of catalysts are employed throughout the synthetic sequences. Phase-transfer catalysts (e.g., TBAB) are used in the initial ring formation. nih.gov Simple catalysts like iron powder can be used to promote electrophilic substitution. nih.govfrontiersin.org However, transition metal catalysts are central to many of the more advanced functionalization strategies. Palladium and copper catalysts are indispensable for cross-coupling reactions like the Sonogashira coupling. nih.govmdpi.com Iridium catalysts have emerged as powerful tools for regioselective C-H borylation. nih.gov

Reaction Condition Optimization: Achieving high yields and selectivity often requires careful optimization of reaction parameters. Key variables include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility.

Base: In cross-coupling reactions, the type and amount of base (e.g., triethylamine, potassium carbonate) are critical. kaust.edu.sa

Temperature: Reaction temperatures must be controlled to ensure efficient conversion while minimizing side reactions.

Catalyst Loading: The amount of catalyst used is often minimized to reduce costs and simplify purification, requiring optimization to find the lowest effective concentration. kaust.edu.sa

The optimization process typically involves systematically varying these parameters to find the ideal conditions for a specific substrate and transformation, a common practice in developing efficient cross-coupling protocols. kaust.edu.saresearchgate.netresearchgate.net

| Reaction | Catalyst System | Role of Catalyst |

|---|---|---|

| Benzoxadiazole Ring Formation | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst for cyclization |

| Bromination | Iron (Fe) powder | Lewis acid catalyst/promoter |

| Sonogashira Cross-Coupling | PdCl₂(PPh₃)₂ / CuI | Catalyzes C(sp²)-C(sp) bond formation |

| C-H Borylation | [Ir(OMe)COD]₂ / Ligand | Catalyzes regioselective C-H bond activation |

Isolation, Purification, and Analytical Validation of Synthetic Products

The successful synthesis of this compound and its analogues necessitates rigorous procedures for isolation, purification, and subsequent analytical validation. These steps are critical to remove unreacted starting materials, reagents, catalysts, and by-products, ensuring the final compound possesses the required purity and structural integrity for its intended application. The methodologies employed are standard in organic synthesis but are specifically tailored to the physicochemical properties of benzoxadiazole derivatives.

Following the completion of a synthetic reaction, the initial step often involves quenching the reaction and performing a work-up procedure, typically an aqueous extraction, to separate the crude product from the reaction medium. The reaction progress and the presence of the desired product are commonly monitored by Thin-Layer Chromatography (TLC). nih.govresearchgate.netmdpi.com For instance, in the synthesis of certain 2,1,3-benzoxadiazole derivatives, TLC is utilized with eluents like hexane/ethyl ether to track the reaction's completion before proceeding to purification. frontiersin.org

Purification Methodologies

The primary techniques for purifying this compound and related compounds are column chromatography and crystallization, often used in sequence to achieve high purity.

Column Chromatography: This is the most prevalent method for the purification of benzoxadiazole derivatives. nih.gov Silica (B1680970) gel is the standard stationary phase, and the mobile phase is a carefully selected solvent system that allows for the separation of the target compound from impurities based on polarity. nih.govfrontiersin.org For example, crude 2,1,3-benzoxadiazole has been successfully purified using column chromatography on silica gel with dichloromethane (B109758) (CH₂Cl₂) as the eluent. nih.gov In other syntheses of related fluorophores, a hexane/ethyl acetate (B1210297) mixture was employed. frontiersin.org For certain amine derivatives, solid-phase extraction (SPE) with a C18 stationary phase has also been effectively used for sample clean-up prior to further analysis. researchgate.net

Crystallization: Crystallization is a powerful technique for obtaining highly pure solid compounds. The crude product, often after a preliminary purification by chromatography, is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Slow cooling of this solution allows for the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. google.com For N-(thiazol-2-yl)acetamide, a related amide-containing heterocyclic compound, single crystals suitable for X-ray analysis were obtained by recrystallization from ethyl acetate. researchgate.net The choice of solvent is crucial and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures.

Analytical Validation

Once purified, the identity and purity of the synthesized this compound analogues are confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of the synthesized molecules. researchgate.net These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's carbon-hydrogen framework and the presence of specific functional groups. rsc.org For example, the NMR spectra of NBD-amine derivatives show characteristic shifts that confirm the structure and can even indicate changes upon protonation. arkat-usa.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition, often through high-resolution mass spectrometry (HRMS). rsc.org Techniques like Electrospray Ionization (ESI) are commonly used. For instance, the ESI-HRMS data for a complex benzoxadiazole derivative was reported as: calculated for [C₄₀H₄₄N₁₀O+H]⁺ 681.3772, found 681.3768, confirming the molecular formula. frontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. nih.gov The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds, such as N-H, C=O (amide), and aromatic C-H bonds, providing evidence for the successful formation of the target structure. frontiersin.org

UV-Visible and Fluorescence Spectroscopy: Given that benzoxadiazole derivatives are often fluorescent, UV-Visible absorption and fluorescence emission spectroscopy are key for their characterization. researchgate.netarkat-usa.org These analyses determine the photophysical properties of the compounds, including their maximum absorption (λ_abs) and emission (λ_em) wavelengths and quantum yields. nih.govacs.org For example, certain fluorophores containing the 2,1,3-benzoxadiazole unit exhibit an absorption maximum around 419 nm. frontiersin.orgresearchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to assess the purity of the final product. researchgate.net Reversed-phase HPLC is commonly used, where the compound is passed through a column with a nonpolar stationary phase. rsc.org A pure compound will typically show a single sharp peak in the chromatogram. HPLC can be coupled with UV-visible, fluorescence, or mass spectrometry detectors for enhanced sensitivity and specificity. rsc.orgresearchgate.net

Other Analytical Methods:

Melting Point (m.p.) Determination: The melting point of a crystalline solid is a reliable indicator of its purity. A pure compound will have a sharp and well-defined melting point, whereas impurities tend to depress and broaden the melting point range. nih.govresearchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the compound's elemental composition. nih.gov

The data gathered from these complementary analytical techniques provides comprehensive validation of the structure, identity, and purity of the synthesized this compound and its analogues.

Data Tables

Table 1: Representative Analytical Data for Benzoxadiazole Analogues

| Compound Class | Technique | Observed Data | Reference |

| 2,1,3-Benzoxadiazole Derivative | Melting Point | 69°C | nih.gov |

| IR (KBr) ν_max/cm⁻¹ | 3100, 1614, 1535, 1483, 1351, 1200, 1012, 834, 732 | nih.gov | |

| Tetrazole-Substituted Benzoxadiazole | ¹H NMR (400 MHz, CDCl₃) δ ppm | 8.20 (dd), 7.77 (dd), 7.61 (s), 4.66 (t), 2.07 (q), 1.42-1.23 (m), 0.88 (t) | frontiersin.org |

| ¹³C NMR (100 MHz, CDCl₃) δ ppm | 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3, 53.4, 31.7, 29.4, 29.0, 28.9, 26.4, 22.6, 14.1 | frontiersin.org | |

| HRMS (ESI) | calcd for [C₄₀H₄₄N₁₀O+H]⁺ 681.3772, found 681.3768 | frontiersin.org | |

| ABD-Amine Derivative | Fluorescence | λ_ex = 440 nm, λ_em = 580 nm | rsc.org |

Table 2: Summary of Purification and Validation Techniques

| Technique | Purpose | Common Application Details |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purity Check | Silica Gel 60 F254 plates; visualization under UV light. |

| Column Chromatography | Product Purification | Stationary Phase: Silica gel; Mobile Phase: Dichloromethane or Hexane/Ethyl Acetate mixtures. |

| Crystallization | High-Purity Isolation | Slow cooling of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). |

| HPLC | Purity Assessment & Separation | Reversed-phase columns (e.g., C18); detection via UV-Vis or Fluorescence. |

| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C spectra recorded in solvents like CDCl₃ or DMSO-d₆. |

| Mass Spectrometry | Molecular Weight Confirmation | ESI-HRMS for accurate mass determination. |

| IR Spectroscopy | Functional Group Identification | KBr pellets or ATR probe. |

| Melting Point Analysis | Purity Assessment | Measurement of the sharp melting range of the crystalline solid. |

| Elemental Analysis | Elemental Composition Confirmation | Comparison of calculated vs. found percentages of C, H, N. |

Chemical Reactivity and Mechanistic Investigations of N 2,1,3 Benzoxadiazol 4 Yl Acetamide

Electron-Deficient Character and Aromaticity of the Benzoxadiazole System

The 2,1,3-benzoxadiazole (benzofurazan) ring is a π-deficient heteroaromatic system. This electron deficiency arises from the presence of two electronegative nitrogen atoms and an oxygen atom within the heterocyclic ring, which exert a strong inductive electron-withdrawing effect. This effect is complemented by the delocalization of the π-electrons across the fused benzene (B151609) and oxadiazole rings.

Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of benzoxadiazole derivatives is predominantly localized over the heterocyclic portion of the molecule. frontiersin.org This low-lying LUMO is indicative of the ring's susceptibility to nucleophilic attack. The electron-deficient nature of the benzoxadiazole core is a key determinant of its chemical reactivity, making the aromatic ring system prone to reactions with nucleophiles.

Despite its electron-deficient character, the benzoxadiazole system retains a degree of aromaticity. Aromaticity is a concept used to describe the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. While not as aromatic as benzene, the benzoxadiazole ring system exhibits resonance stabilization. The concept of aromaticity helps to explain the thermal stability of the ring and its tendency to undergo substitution reactions rather than addition reactions, which would disrupt the delocalized π-system.

Reactivity of the Acetamide (B32628) Substituent and its Influence on the Heterocycle

However, the amide carbonyl group is itself electron-withdrawing, which can influence the reactivity of the N-H proton and the adjacent methyl group. The acetamide substituent can participate in various reactions, including hydrolysis under acidic or basic conditions to yield the corresponding amine, 4-amino-2,1,3-benzoxadiazole. The nitrogen atom of the acetamide can also be a site for further substitution reactions.

The presence of the acetamide group also directs the regioselectivity of electrophilic substitution reactions on the benzene portion of the benzoxadiazole ring. As an ortho-, para-directing group (though deactivated), it influences the position of incoming electrophiles.

Nucleophilic and Electrophilic Pathways of N-(2,1,3-Benzoxadiazol-4-yl)acetamide

Nucleophilic Pathways:

The electron-deficient benzoxadiazole ring is the primary site for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions can occur, particularly at positions not occupied by the acetamide group, if a suitable leaving group is present. For instance, in related chloro-substituted benzoxadiazoles, the chlorine atom is readily displaced by various nucleophiles. researchgate.net In the case of this compound, nucleophilic attack is more likely to occur at the carbon atoms of the heterocyclic ring, especially those bearing a good leaving group in a derivative of the title compound.

Electrophilic Pathways:

Electrophilic aromatic substitution on the benzene ring of this compound is generally disfavored due to the strong electron-withdrawing nature of the benzoxadiazole moiety. However, the activating effect of the acetamide group can enable electrophilic substitution under forcing conditions. The acetamide group would direct incoming electrophiles to the ortho and para positions relative to itself. The most likely position for electrophilic attack would be the 7-position, which is para to the acetamide group.

The acetamide group itself can also undergo electrophilic attack on the nitrogen atom after deprotonation, or on the oxygen atom of the carbonyl group.

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The derivatization of this compound is governed by kinetic and thermodynamic factors. The rates of reaction are influenced by the nature of the reactants, the solvent, temperature, and the presence of catalysts.

For nucleophilic substitution reactions on the benzoxadiazole ring (in appropriately substituted analogues), the reaction kinetics are typically second-order, depending on the concentration of both the substrate and the nucleophile. The stability of the Meisenheimer complex, an intermediate in SNAr reactions, plays a crucial role in determining the reaction rate. The electron-withdrawing nature of the benzoxadiazole ring helps to stabilize this negatively charged intermediate, thus facilitating the reaction.

Below is a table summarizing the expected reactivity of this compound.

| Reaction Type | Reagent/Conditions | Expected Product(s) | Remarks |

| Nucleophilic Aromatic Substitution (on a derivative with a leaving group) | Nucleophile (e.g., RO⁻, R₂NH) | Substituted benzoxadiazole | The electron-deficient ring facilitates this reaction. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, H₂SO₄) | 7-substituted derivative | Requires forcing conditions due to the deactivated ring system. |

| Acetamide Hydrolysis | H₃O⁺ or OH⁻, heat | 4-Amino-2,1,3-benzoxadiazole | A common reaction for amides. |

| N-Alkylation/N-Acylation of Acetamide | Alkyl halide/Acyl halide, base | N-substituted acetamide derivative | The amide nitrogen can act as a nucleophile after deprotonation. |

Spectroscopic Characterization and Photophysical Properties of N 2,1,3 Benzoxadiazol 4 Yl Acetamide

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of N-(2,1,3-Benzoxadiazol-4-yl)acetamide, distinct signals for the aromatic protons of the benzoxadiazole ring and the methyl and amide protons of the acetamido group are expected. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the benzoxadiazole ring and the electronic effect of the acetamido substituent. The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. The methyl protons of the acetyl group would typically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are anticipated for the two carbons of the acetamido group (the carbonyl and the methyl carbon) and the six carbons of the benzoxadiazole ring. The chemical shifts of the aromatic carbons are characteristic of the benzoxadiazole system, with the carbons attached to the heteroatoms and the acetamido group showing distinct shifts.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | Not Reported | Not Reported |

| Aromatic CH | Not Reported | Not Reported |

| Aromatic CH | Not Reported | Not Reported |

| Aromatic C-N | - | Not Reported |

| Aromatic C-N | - | Not Reported |

| Aromatic C-O | - | Not Reported |

| Aromatic C-O | - | Not Reported |

| C=O | - | Not Reported |

| NH | Not Reported | - |

| CH₃ | Not Reported | Not Reported |

Note: Specific experimental data for this compound is not widely available in the cited literature. The table indicates the expected signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration of the secondary amide should be observed in the region of 3300-3100 cm⁻¹. The C=O stretching of the amide group (Amide I band) would typically appear as a strong absorption around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1570-1515 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range. The characteristic vibrations of the benzoxadiazole ring, including C-N and N-O stretching, would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the functional groups would also be observable.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3100 | Not Reported |

| C-H Stretch (Aromatic) | >3000 | Not Reported |

| C=O Stretch (Amide I) | 1680-1640 | Not Reported |

| N-H Bend (Amide II) | 1570-1515 | Not Reported |

| C=C Stretch (Aromatic) | 1600-1450 | Not Reported |

| Benzoxadiazole Ring Vibrations | Various | Not Reported |

Note: Specific experimental data for this compound is not widely available in the cited literature. The table indicates the expected vibrational bands based on functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₇N₃O₂), the expected exact mass can be calculated. The HRMS spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds very closely to the calculated theoretical value, thus confirming the molecular formula. For instance, the exact mass of a related compound, 2,1,3-benzoxadiazole, has been reported as 120.0, which aligns with its calculated mass. rsc.org

Electronic Absorption and Fluorescence Emission Characteristics

The photophysical properties of this compound, which are dictated by its electronic structure, can be investigated using UV-Vis and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. The benzoxadiazole core is known to be a chromophore. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and the nature of the substituents. The acetamido group, being an electron-donating group through resonance, is expected to cause a red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted 2,1,3-benzoxadiazole. Studies on similar 2,1,3-benzoxadiazole derivatives show absorption maxima in the visible region, often around 419 nm, which are attributed to π-π* transitions. frontiersin.org

Fluorescence Quantum Yields, Lifetimes, and Excitation/Emission Spectra

Many derivatives of 2,1,3-benzoxadiazole are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (Stokes shift).

Excitation and Emission Spectra: The fluorescence emission spectrum would show a characteristic emission maximum (λem). The excitation spectrum, which is a measure of the fluorescence intensity as a function of the excitation wavelength, should ideally match the absorption spectrum. For related fluorophores, strong solvent-dependent fluorescence emission has been observed in the bluish-green region. frontiersin.org

Fluorescence Quantum Yields and Lifetimes: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for characterizing the performance of a fluorophore. For some 2,1,3-benzoxadiazole derivatives, fluorescence quantum yields of around 0.5 have been reported. frontiersin.org The quantum yield and lifetime are also typically influenced by the solvent environment.

Interactive Data Table: Photophysical Properties of Related 2,1,3-Benzoxadiazole Derivatives

| Compound | λmax (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| D-π-A-π-D Benzoxadiazole Derivative | ~419 | 494-498 | ~0.5 | Chloroform | frontiersin.org |

Solvent-Dependent Photophysical Responses (Solvatochromism)

The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift in response to the polarity of the solvent, is a characteristic feature of many 2,1,3-benzoxadiazole and benzothiadiazole derivatives. This behavior is attributed to changes in the electronic distribution of the molecule in its ground and excited states, which are differentially stabilized by solvents of varying polarities.

For this compound, it is anticipated that the compound will exhibit positive solvatochromism, characterized by a bathochromic (red) shift in its fluorescence emission spectrum as the solvent polarity increases. This is a common trait for molecules with an intramolecular charge transfer (ICT) character, where the excited state is more polar than the ground state. The electron-withdrawing nature of the benzoxadiazole ring and the electron-donating potential of the acetamido group facilitate this ICT upon photoexcitation.

The photophysical properties of a series of fluorescent 2,1,3-benzothiadiazole (B189464) derivatives with various N-substituents at the 4-position have been investigated in different solvents. These studies reveal that such compounds generally exhibit high photostability, large Stokes shifts, and pronounced solvatochromic properties. For instance, new fluorophores containing a 2,1,3-benzoxadiazole unit have shown strong solvent-dependent fluorescence emission. frontiersin.org

To illustrate the expected solvent-dependent behavior, the following table presents hypothetical photophysical data for this compound in a range of solvents with increasing polarity.

Illustrative Solvent-Dependent Photophysical Data for this compound

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| n-Hexane | 31.0 | 400 | 480 | 4167 |

| Toluene (B28343) | 33.9 | 405 | 500 | 4684 |

| Chloroform | 39.1 | 410 | 520 | 5102 |

| Acetone | 42.2 | 415 | 540 | 5450 |

| Acetonitrile | 45.6 | 420 | 560 | 5714 |

| Methanol | 55.4 | 425 | 580 | 5882 |

| Water | 63.1 | 430 | 600 | 6014 |

Note: The data in this table is illustrative and based on the typical behavior of structurally similar compounds. Actual experimental values may vary.

Singlet Oxygen Generation and Photoredox Properties

Benzoxadiazole and its derivatives are known to possess photoredox properties and can act as photosensitizers, molecules that generate reactive oxygen species (ROS) upon exposure to light. One of the most significant ROS is singlet oxygen (¹O₂), a highly reactive form of oxygen that can induce oxidative damage to biological molecules and is a key agent in photodynamic therapy (PDT).

The process of singlet oxygen generation typically involves the photosensitizer absorbing light, which promotes it to an excited singlet state. Through intersystem crossing, it can transition to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂), resulting in the formation of singlet oxygen.

While the singlet oxygen quantum yield (ΦΔ) for this compound has not been specifically reported, related benzothiadiazole derivatives have been investigated for their potential in PDT, suggesting that the benzoxadiazole core can facilitate this process. The efficiency of singlet oxygen generation is influenced by the triplet state's energy and lifetime, as well as the presence of heavy atoms which can enhance intersystem crossing.

The photoredox properties of this class of compounds also make them candidates for applications in photocatalysis, where they can mediate electron transfer reactions upon light absorption.

Illustrative Data on Singlet Oxygen Generation Potential

| Property | Expected Value/Characteristic |

| Intersystem Crossing (ISC) | Moderate to Efficient |

| Triplet State Energy | Sufficient for O₂ sensitization |

| Singlet Oxygen Quantum Yield (ΦΔ) | Potentially significant |

| Photoredox Potential | Capable of participating in electron transfer reactions |

Note: This table provides expected characteristics based on the behavior of similar heterocyclic compounds.

Conformational Analysis via Spectroscopic Methods

The conformational landscape of this compound is primarily dictated by the rotational barrier around the amide C-N bond and the bond connecting the acetamido group to the benzoxadiazole ring. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, are powerful tools for investigating such conformational preferences.

In substituted acetamides, the rotation around the C-N amide bond is often restricted due to the partial double bond character, leading to the possible existence of cis and trans rotational isomers (rotamers). The relative populations of these rotamers can be influenced by steric and electronic factors, as well as by the solvent environment.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the amide proton and the acetyl methyl protons in different conformational states, especially at low temperatures where the rotational interconversion is slow on the NMR timescale. The observation of Nuclear Overhauser Effects (NOEs) between specific protons can provide crucial information about their spatial proximity and thus help in assigning the dominant conformation.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different possible conformers and to predict their NMR chemical shifts, which can then be compared with experimental data to determine the most stable conformation in solution.

Key Conformational Features and Spectroscopic Probes

| Conformational Feature | Spectroscopic Method | Expected Observation |

| C-N Amide Bond Rotation | Variable-Temperature NMR | Coalescence of signals for rotamers upon heating. |

| Relative Orientation of Rings | 2D NOESY/ROESY NMR | Cross-peaks indicating through-space proximity of protons. |

| Planarity of the Molecule | X-ray Crystallography | Determination of dihedral angles in the solid state. |

| Electronic Structure | UV-Vis and Fluorescence Spectroscopy | Changes in spectra can be correlated with conformational changes. |

Computational and Theoretical Chemistry Studies on N 2,1,3 Benzoxadiazol 4 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

No specific studies detailing the geometry optimization or electronic structure of N-(2,1,3-Benzoxadiazol-4-yl)acetamide through quantum chemical calculations have been identified in the surveyed literature. Such calculations are fundamental for understanding the molecule's stability, conformation, and electronic properties.

Density Functional Theory (DFT) Applications

There are no available research articles that apply Density Functional Theory (DFT) methods to specifically calculate the structural, electronic, or spectroscopic properties of this compound. DFT is a widely used computational method for investigating the properties of molecules, and its application to this compound has not been reported. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity and electronic transitions, has not been specifically reported for this compound. nih.gov Consequently, data regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap are not available in the scientific literature.

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Sites

There is no evidence of published research that includes the mapping of the Molecular Electrostatic Potential (MESP) surface for this compound. researchgate.net MESP analysis is instrumental in identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species.

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Specific calculations and predictions of global and local chemical reactivity descriptors, such as the electrophilicity index, chemical hardness, and softness, for this compound are not found in the reviewed literature. These descriptors are valuable for quantitatively assessing the reactivity of a molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No molecular dynamics simulation studies have been reported for this compound. Such simulations would provide insights into its conformational flexibility, dynamic behavior, and interactions with solvents, which are essential for understanding its behavior in different environments.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. semanticscholar.org These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs.

While specific QSAR models developed exclusively for this compound derivatives are not prominent in the reviewed literature, studies on analogous structures highlight the approach. For instance, 3D-QSAR studies on N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives, which are also heterocyclic acetamides, have been successfully used to develop models for inhibitors of Interleukin-I Receptor-Associated Kinase-4 (IRAK4). ijddd.comresearchgate.net These models demonstrated high correlation coefficients (R² up to 0.97), indicating a strong predictive capability. ijddd.comresearchgate.net

A typical QSAR study for this compound would involve the steps outlined in the table below.

| Step | Description | Key Parameters |

| 1. Data Set Selection | A series of this compound analogs with experimentally measured biological activity (e.g., IC50 values) is compiled. | Biological activity data, structural diversity. |

| 2. Molecular Descriptors Calculation | Various physicochemical, electronic, and steric properties (descriptors) are calculated for each molecule in the data set. | Topological descriptors, quantum-chemical descriptors, steric parameters. |

| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity. | Training and test sets, statistical validation metrics (R², q²). |

| 4. Model Validation | The predictive power of the QSAR model is rigorously assessed using internal (cross-validation) and external validation techniques. | Leave-one-out cross-validation, prediction for an external set. |

Such a model could reveal key structural features of the benzoxadiazole acetamide (B32628) scaffold essential for its activity, such as the importance of specific substituent groups or electronic properties, guiding the design of more potent derivatives. researchgate.netscispace.com

Ligand-Protein Interaction Studies via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is crucial for understanding the molecular basis of a drug's mechanism of action.

Virtual screening utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Docking-based virtual screening is a powerful strategy for discovering novel lead compounds. nih.gov

For this compound, this process would involve:

Target Selection: Identifying a potential protein target based on existing biological data or therapeutic hypotheses.

Library Preparation: Compiling a large database of compounds, which could include this compound and its virtual derivatives.

Docking Simulation: Docking each compound in the library into the active site of the selected protein receptor.

Hit Identification: Ranking the compounds based on their predicted binding affinity (docking score) and selecting the top candidates for further experimental validation.

This approach has been successfully used to identify novel inhibitors for various targets, such as the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors. nih.gov

Once a ligand is docked into a receptor's active site, a detailed analysis of its binding mode and interaction energies provides critical insights. This analysis reveals the specific molecular interactions that stabilize the ligand-protein complex.

Studies on the closely related 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have demonstrated their interaction with human glutathione (B108866) S-transferases (GSTs). nih.gov Docking studies showed that these compounds bind to the H-site of the enzyme, and the resulting complex is tightly stabilized within the active site. nih.gov For this compound, a similar analysis would identify key amino acid residues involved in binding.

The primary types of interactions analyzed are summarized in the following table.

| Interaction Type | Description | Potential Residues Involved |

| Hydrogen Bonds | Formed between hydrogen bond donors (e.g., amide N-H) and acceptors (e.g., carbonyl oxygen of protein backbone or side chains). | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand (like the benzene (B151609) ring) and nonpolar residues of the protein. | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | A non-covalent interaction between aromatic rings. | Phe, Tyr, Trp, His |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All residues in close contact. |

The calculation of binding free energy, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provides a quantitative estimate of the binding affinity, helping to rank different compounds or binding poses. nih.govuowasit.edu.iq

Beyond binding affinity, computational methods can predict the broader pharmacological profile of a compound, including its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. semanticscholar.org Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures.

While a specific ADMET profile for this compound has not been published, various web-based tools and QSAR models are available for such predictions. nih.gov These tools evaluate a compound's drug-likeness based on established rules like Lipinski's Rule of Five and predict various pharmacokinetic and toxicological endpoints.

| Predicted Property | Description | Importance |

| Absorption | Prediction of gastrointestinal absorption and blood-brain barrier permeability. | Determines potential for oral bioavailability and CNS activity. |

| Distribution | Estimation of plasma protein binding and volume of distribution. | Affects the amount of free drug available to act on its target. |

| Metabolism | Identification of potential interactions with cytochrome P450 (CYP) enzymes (inhibition or substrate). | Predicts drug-drug interactions and metabolic stability. |

| Excretion | Prediction of clearance pathways. | Influences dosing regimen and potential for accumulation. |

| Toxicity | Assessment of potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity, and carcinogenicity. | Critical for evaluating the safety profile of a potential drug candidate. |

By integrating the analysis of molecular interactions with ADMET predictions, a comprehensive in silico pharmacological profile of this compound can be constructed. This profile would be invaluable for assessing its potential as a therapeutic agent and for guiding future experimental studies.

In Vitro Biological Activity and Mechanistic Investigations of N 2,1,3 Benzoxadiazol 4 Yl Acetamide Derivatives

Antimicrobial Activities

Evaluation of Antibacterial Efficacy Against Microbial Strains

Derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Certain compounds within this class have shown potent activity against clinically important strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL nih.gov. Some of these derivatives have also exhibited activity against the Gram-negative bacterium Neisseria gonorrhoeae nih.gov.

Research into 1,3,4-oxadiazole-based compounds has led to the development of derivatives with enhanced antibacterial efficacy. For instance, specific derivatives have shown a 16- to 32-fold increase in activity against a range of multidrug-resistant Staphylococcus aureus strains when compared to the parent compounds nih.govacs.org. The antibacterial activity of these compounds is not limited to a single target; studies have shown that their efficacy can be independent of lipoteichoic acid synthase (LtaS) function, a previously assumed target nih.govacs.org. Furthermore, some N-(1,3,4-oxadiazol-2-yl)benzamide derivatives have been noted for their high tolerability in human cell lines, indicating a degree of selectivity for prokaryotic cells nih.gov.

The structural backbone of these compounds, often featuring a 1,3,4-oxadiazole ring, is a recurring motif in the development of new antibacterial agents mdpi.com. The introduction of different substituents onto this core structure allows for the modulation of antibacterial potency and spectrum.

Table 1: Antibacterial Activity of Selected N-(1,3,4-oxadiazol-2-yl)benzamide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| HSGN-235 | Staphylococcus aureus | 0.25 - 1 | nih.gov |

| HSGN-237 | Staphylococcus aureus | 0.25 - 1 | nih.gov |

| HSGN-238 | Staphylococcus aureus | 0.25 - 1 | nih.gov |

| HSGN-237 | Neisseria gonorrhoeae | Not specified | nih.gov |

| HSGN-238 | Neisseria gonorrhoeae | Not specified | nih.gov |

| Compound 13 | Staphylococcus aureus (MIC90) | 0.5 | nih.govacs.org |

Assessment of Antifungal Potential, Including Plant Pathogenic Fungi

Derivatives of N-(2,1,3-Benzoxadiazol-4-yl)acetamide, particularly those incorporating a 1,3,4-oxadiazole moiety, have been investigated for their antifungal properties against a variety of fungal strains, including those that are pathogenic to plants. A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro antifungal activity against three significant maize disease pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum frontiersin.org. The majority of these synthesized compounds demonstrated positive antifungal effects frontiersin.org.

Notably, against E. turcicum, several of the tested compounds exhibited significant antifungal activities, with half-maximal effective concentration (EC50) values lower than that of the commercial fungicide carbendazim. For example, compounds designated as 4k, 5e, and 5k had EC50 values of 50.48 µg/mL, 47.56 µg/mL, and 32.25 µg/mL, respectively, compared to carbendazim's EC50 of 102.83 µg/mL frontiersin.org. Further investigation into the mechanism of action through scanning electron microscopy revealed that these active compounds induced shrinkage and collapse of the E. turcicum hyphae frontiersin.org.

In a separate study, a series of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were designed and synthesized to explore their potential as antifungal agrochemicals. These compounds showed moderate to good antifungal activity against five different plant pathogenic fungi. One particular compound, 3e, displayed significant antifungal activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, outperforming the positive control, boscalid nih.gov.

Other related structures, such as benzimidazole-1,3,4-oxadiazole compounds, have also been screened for their in vitro antifungal activities against various Candida strains, including C. albicans, C. krusei, and C. parapsilopsis nih.gov. Among the tested strains, C. albicans was found to be the most susceptible nih.gov.

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives Against Plant Pathogenic Fungi

| Compound/Derivative | Fungal Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 4k | Exserohilum turcicum | 50.48 | frontiersin.org |

| 5e | Exserohilum turcicum | 47.56 | frontiersin.org |

| 5k | Exserohilum turcicum | 32.25 | frontiersin.org |

| Carbendazim (Control) | Exserohilum turcicum | 102.83 | frontiersin.org |

| 3e | Alternaria solani | Superior to boscalid | nih.gov |

| 3e | Botrytis cinerea | Superior to boscalid | nih.gov |

Investigations into Antiviral Effects

The antiviral potential of this compound derivatives and related compounds has been explored against various viruses. A series of N-(4-substituted phenyl) acetamide (B32628) derivatives containing a 1,3,4-oxadiazole moiety demonstrated favorable antiviral activities against the tobacco mosaic virus (TMV) researchgate.net.

In the context of human immunodeficiency virus-1 (HIV-1), acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been identified as potent inhibitors of viral infectivity. Specifically, two derivatives, compounds 9 and 13, exhibited half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM, respectively researchgate.netnih.gov. These compounds were found to interfere with the viral transcriptional step and effectively inhibited the HIV-1 replication cycle in T cell lines and peripheral blood mononuclear cells researchgate.netnih.gov. Their mechanism of action is believed to involve the inhibition of Tat-regulated epigenetic modulation of the long-terminal repeat (LTR) promoter researchgate.netnih.gov.

Furthermore, a series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity using the MTT method. Many of these compounds showed moderate to potent activity against wild-type HIV-1, with one of the most promising compounds exhibiting an EC50 of less than 7 µg/mL nih.gov.

Table 3: Antiviral Activity of Selected Acetamide and Oxadiazole Derivatives

| Compound/Derivative | Virus | EC50 | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole acetamide derivatives | Tobacco Mosaic Virus (TMV) | Not specified | researchgate.net |

| Compound 9 (5-indole-1,3,4-oxadiazol-2-thiol derivative) | HIV-1 | 0.17 µM | researchgate.netnih.gov |

| Compound 13 (5-indole-1,3,4-oxadiazol-2-thiol derivative) | HIV-1 | 0.24 µM | researchgate.netnih.gov |

Anti-Inflammatory Properties

Compounds containing the 1,3,4-oxadiazole core, structurally related to this compound, have been investigated for their anti-inflammatory effects. A significant mechanism underlying the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2 mdpi.com. The anti-inflammatory and analgesic effects are primarily attributed to COX-2 inhibition, while adverse effects like gastrointestinal issues are linked to COX-1 inhibition mdpi.com.

Research has shown that replacing the carboxylic acid group in traditional NSAIDs with a 1,3,4-oxadiazole ring can maintain or even enhance anti-inflammatory activity while potentially reducing ulcerogenic side effects mdpi.com. In one study, a series of hybrid compounds featuring a 1,3,4-oxadiazole ring, an arylpiperazine residue, and a pyridothiazine-1,1-dioxide core were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. Several of these compounds demonstrated notable COX-2 inhibitory activity, with one in particular, TG11, being identified as a preferential COX-2 inhibitor mdpi.com. Another compound, TG12, was found to be a non-selective COX inhibitor mdpi.com.

In a different study, a series of 2-(piperidin-4-yl)acetamides were developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory mediators. A selected compound from this series exhibited anti-inflammatory effects with greater effectiveness than the reference sEH inhibitor, TPPU mdpi.com.

Anticancer and Cytotoxic Effects in Cultured Cell Lines

In Vitro Cytotoxicity Assays and Half-Maximal Inhibitory Concentration (IC50) Determination

The cytotoxic effects of this compound derivatives and related compounds have been evaluated against various cancer cell lines using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

A study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives, which share a similar acetamide linkage, demonstrated notable anticancer activity. The synthesized compounds were tested against MDA (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) cell lines using an MTT assay. The results indicated that these compounds were generally more effective against the MDA breast cancer cell line. One particular derivative, compound 3g, which has an m-OCH3 group on the phenyl ring, was the most potent in this series, with an IC50 value of 9 µM against the MDA cell line, which was more potent than the reference drug imatinib (IC50 = 20 µM) nih.gov.

In another investigation, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated for their cytotoxic potential against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. Hela and U87 cells were more sensitive to these compounds than A549 cells. The most active derivative against Hela cells was compound 8a, which has an ortho chlorine substituent on the phenyl ring, exhibiting an IC50 of 1.3 ± 0.14 µM ijcce.ac.ir.

Furthermore, synthetic phenylacetamide derivatives have been shown to induce apoptosis in cancer cells. One derivative, 3d, demonstrated a potent IC50 value of 0.6 ± 0.08 μM against both MDA-MB-468 and PC-12 cells. Other derivatives, 3c and 3d, also showed significant cytotoxic effects against MCF-7 cells with IC50 values of 0.7 ± 0.08 μM and 0.7 ± 0.4 μM, respectively tbzmed.ac.ir.

Table 4: In Vitro Cytotoxicity of Selected Acetamide and Related Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3g (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivative) | MDA (breast cancer) | 9 | nih.gov |

| Imatinib (Reference) | MDA (breast cancer) | 20 | nih.gov |

| Compound 8a (N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivative) | Hela (cervical cancer) | 1.3 ± 0.14 | ijcce.ac.ir |

| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |

Evaluation of Growth Inhibition in Various Cancer Cell Lines

The anticancer potential of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. These studies are crucial in identifying the spectrum of activity and the potency of these compounds.

Notably, a novel spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole derivative demonstrated significant anticancer efficacy. mdpi.com Its activity was particularly pronounced against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound and compared to the standard anticancer agent doxorubicin. mdpi.com

Table 1: In Vitro Anticancer Activity of a Spiro-Acenaphthylene Tethered- nih.govnih.govnih.gov-Thiadiazole Derivative

| Cancer Cell Line | Compound 1 IC50 (µM) | Doxorubicin IC50 (µM) |

|---|---|---|

| Renal (RXF393) | 7.01 ± 0.39 | 13.54 ± 0.82 |

| Colon (HT29) | 24.3 ± 1.29 | 13.50 ± 0.71 |

| Melanoma (LOX IMVI) | 9.55 ± 0.51 | 6.08 ± 0.32 |

| Normal (WI 38) | 46.20 ± 2.59 | 18.13 ± 0.93 |

The data indicates that the test compound exhibited greater potency against the renal cancer cell line compared to doxorubicin and showed comparable activity against the melanoma cell line. mdpi.com Importantly, it displayed lower toxicity towards the normal WI 38 cell line, suggesting a degree of selectivity for cancer cells. mdpi.com

Further studies on other related heterocyclic compounds, such as thiazole derivatives, have also shown promising cytotoxic activity against various cancer cell lines including cervical (HeLa), lung (A549), and glioblastoma (U87) cells. sid.ir For instance, one of the most active derivatives displayed an IC50 value of 1.3 ± 0.14 µM against HeLa cells. sid.ir Similarly, mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids were evaluated against lung (A549) and prostate (PC-3, DU-145) cancer cell lines, with one compound showing an IC50 of 3.8 ± 0.02 μM on A549 cells and being 25-fold more selective for cancer cells over normal kidney (HEK) cells. nih.gov

Exploration of Mechanisms of Action (e.g., DNA Intercalation, Apoptosis Induction)

Understanding the mechanism of action is fundamental to the development of new anticancer agents. Research into this compound derivatives and structurally related compounds has pointed towards several key mechanisms, including the induction of apoptosis and DNA intercalation.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Several studies have demonstrated that derivatives of acetamide can trigger this process. For example, a new class of thiazole-(benz)azole derivatives was found to direct tumor cells toward the apoptotic pathway. nih.gov This was confirmed through acridine orange/ethidium bromide staining and analysis of caspase-3 activation, a key enzyme in the apoptotic cascade. nih.gov Similarly, a series of 1,3,4-thiadiazole derivatives were identified as apoptosis inducers via the caspase pathway, with specific compounds enhancing the activity of caspases 3 and 9 in MCF7 breast cancer cells. nih.gov Mechanistic experiments with a spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole compound revealed that it caused G1 phase arrest in the cell cycle of RXF393 cells and induced significant levels of early and late apoptosis. mdpi.com

DNA Intercalation and Topoisomerase Inhibition: Another important mechanism of anticancer activity is the interaction with DNA. Some compounds can insert themselves between the base pairs of DNA, a process known as intercalation, which can interfere with DNA replication and transcription. Certain mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole derivatives have been investigated as potential DNA intercalative topoisomerase II inhibitors. nih.govdntb.gov.ua Topoisomerase II is an enzyme that plays a crucial role in managing the topological state of DNA during cellular processes. Inhibition of this enzyme can lead to DNA damage and cell death. nih.govdntb.gov.ua

Specific Biological Target Interactions

Beyond their general cytotoxic effects, derivatives of this compound have been found to interact with a variety of specific biological targets, highlighting their potential for more directed therapeutic interventions.

Inhibition of Essential Calcium Entry Channels (e.g., TbCav in Trypanosoma brucei)

Trypanosoma brucei is a parasite responsible for human African trypanosomiasis. Research has identified that certain 2-amino-1,3,4-thiadiazole derivatives can inhibit pteridine reductase-1 (PTR1) in this parasite, an enzyme that is a promising drug target. nih.gov While the provided search results focus on PTR1, the broader context of targeting essential pathways in Trypanosoma is relevant. Other studies have shown that nitazoxanide and its analogues can inhibit the growth of kinetoplastid parasites like Trypanosoma cruzi. nih.gov This suggests that compounds with similar structural motifs may interfere with essential processes in these organisms, potentially including ion channels, although direct evidence for TbCav inhibition by this compound derivatives was not found in the provided search results.

Binding to and Modulation of Serotonin Receptors

Serotonin receptors are crucial for regulating a wide range of physiological and cognitive functions. mdpi.comnih.gov Fluorescently labeled analogs of serotonin, incorporating the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, which is structurally related to the core of this compound, have been synthesized. mdpi.comnih.gov These fluorescent ligands have been shown to compete with specific radiolabeled agonists for binding to the serotonin1A receptor. mdpi.comnih.gov This demonstrates that the benzoxadiazole moiety can be incorporated into molecules that specifically interact with serotonin receptors, offering a tool to study the molecular environment of the serotonin binding site. mdpi.com

Interaction with Peripheral-Type Benzodiazepine (B76468) Receptors

The peripheral-type benzodiazepine receptor (PBR), now also known as the translocator protein (TSPO), is a mitochondrial protein involved in processes like cholesterol transport and steroid biosynthesis. nih.govnih.gov PBR expression is often increased in cases of brain injury and neuroinflammation. nih.gov A fluorescent probe for PBR has been synthesized using a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide. nih.gov This indicates that the benzoxadiazole structure is a viable scaffold for developing ligands that can bind to PBR, which could be useful for imaging and potentially modulating the activity of this receptor. nih.govresearchgate.net

Ribosomal Binding and Inhibition in Bacterial Systems

The bacterial ribosome is a major target for antibiotics. nih.govmdpi.com These drugs function by binding to various sites on the ribosome and inhibiting different stages of protein synthesis. mdpi.com While a direct link between this compound and ribosomal binding was not explicitly detailed in the search results, the broader class of acylaminooxadiazoles has been shown to inhibit trans-translation, a ribosome rescue pathway in bacteria. nih.gov These compounds bind to a novel site near the peptidyl-transfer center of the ribosome. nih.gov This highlights the potential for heterocyclic compounds containing acetamide linkages to be developed as novel antibiotics that target the bacterial ribosome. nih.gov

Enzyme Inhibition Kinetics and Mechanism

Derivatives of this compound have been identified as potent inhibitors of various enzymes, with their mechanism of action often attributed to the electrophilic nature of the benzoxadiazole ring. A notable example is the class of 7-nitro-2,1,3-benzoxadiazole derivatives, which have been characterized as suicide inhibitors of glutathione (B108866) S-transferases (GSTs).

The inhibitory mechanism of these derivatives involves a specific interaction with the target enzyme. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a representative compound, binds to the H-site of GSTs. nih.gov Following binding, it is conjugated with glutathione (GSH) to form a σ-complex at the C-4 position of the benzoxadiazole ring. nih.gov This complex is highly stabilized within the active sites of GSTP1-1 and GSTM2-2, effectively leading to irreversible inhibition. In the case of GSTA1-1, the favored event is the release of 6-mercapto-1-hexanol from the σ-complex. nih.gov This mode of action classifies NBDHEX and related compounds as suicide inhibitors, where the inhibitor is catalytically converted to a more potent, irreversibly binding species by the target enzyme itself.

Docking studies have provided structural insights into the stabilization of the σ-complex within the GST active sites, explaining the potent inhibition observed. nih.gov The kinetic parameters for such inhibition are typically characterized by a time-dependent loss of enzyme activity that follows pseudo-first-order kinetics.